![molecular formula C12H13NO3 B3104849 Ethyl 2-cyano-2-(4-methoxyphenyl)acetate CAS No. 15032-40-3](/img/structure/B3104849.png)
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is used in the synthesis of heterocyclic compounds. It is used as a precursor in reactions leading to the construction of heterocycles . The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization .
Cyanoacetylation of Amines
This compound plays a significant role in the cyanoacetylation of amines, which is a process used in the formation of biologically active compounds . N-cyanoacetamides, which can be prepared from this compound, are considered one of the most important precursors for heterocyclic synthesis .
Synthesis of Polyfunctional Heterocyclic Compounds
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . These compounds are used extensively in the development of new drugs .
Synthesis of Biologically Active Novel Heterocyclic Moieties
The compound is used in the synthesis of biologically active novel heterocyclic moieties . These moieties are used in the development of better chemotherapeutic agents .
Synthesis of 2-Propenoylamides and 2-Propenoates
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, a related compound, is an important starting material for the synthesis of biologically and pharmacologically important 2-propenoylamides and 2-propenoates .
Synthesis of Cyanoacetanilides
The compound is used in the synthesis of cyanoacetanilides . These compounds are used in a variety of condensation and substitution reactions .
Mechanism of Action
Target of Action
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is a complex organic compound with a molecular formula of C12H13NO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that cyanoacetylation of amines, a process related to this compound, plays a significant role in the formation of biologically active compounds
Biochemical Pathways
It’s known that cyanoacetylation of amines can lead to the formation of various heterocyclic compounds , suggesting that this compound may be involved in similar biochemical pathways
Result of Action
It’s known that cyanoacetylation of amines can lead to the formation of biologically active compounds , suggesting that this compound may have similar effects
properties
IUPAC Name |
ethyl 2-cyano-2-(4-methoxyphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11(8-13)9-4-6-10(15-2)7-5-9/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRZNYVSWZTZMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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